molecular formula C11H16N2O4 B13155661 2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid

2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid

Katalognummer: B13155661
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: NXCZBUAFKKUZDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Vorbereitungsmethoden

The synthesis of 2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanamido and propanoic acid groups. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole ring structure but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .

Eigenschaften

Molekularformel

C11H16N2O4

Molekulargewicht

240.26 g/mol

IUPAC-Name

2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C11H16N2O4/c1-6-9(8(3)17-13-6)4-5-10(14)12-7(2)11(15)16/h7H,4-5H2,1-3H3,(H,12,14)(H,15,16)

InChI-Schlüssel

NXCZBUAFKKUZDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)CCC(=O)NC(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.